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Application Notes

The FadD32 protein, a fatty acyl-AMP ligase, is an essential enzyme in the mycolic acid
biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
[1] It catalyzes the activation of long-chain fatty acids, a critical step for the formation of the
mycobacterial cell wall.[1][2] This makes FadD32 a promising target for the development of
novel anti-tuberculosis drugs. This document provides a detailed protocol for the expression of
recombinant Mtb FadD32 in Escherichia coli and its subsequent purification. The availability of
pure and active FadD32 is crucial for structural studies, enzymatic assays, and high-throughput
screening of potential inhibitors.

The following protocol describes a robust method for obtaining high-purity FadD32, suitable for
a range of downstream applications including crystallography and drug discovery.

Data Presentation

Table 1: Summary of Quantitative Data for FadD32 Expression and Purification
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M. tuberculosis M. smegmatis C. glutamicum
Parameter

FadD32 FadD32 FadD32

E. coli BL21(DE3) with o o

_ E. coli with pET15b E. coli with pET15b
Expression System pET28b-fadD32 and
vector vector

pGRO7
Culture Volume 15L Not Specified Not Specified
Typical Yield (after 0.5 malL Significantly higher Significantly higher

~0.5m
purification) g than MtbFadD32 than MtbFadD32

) >95% (as estimated ) ) ) )
Purity High Purity High Purity
by SDS-PAGE)

Note: Yields can vary depending on the specific experimental conditions and the expression
construct used.

Experimental Protocols
Expression of Recombinant FadD32 in E. coli

This protocol is adapted from methods described for the expression of M. tuberculosis FadD32.

[1]

1.1. Materials:

E. coli BL21(DE3) chemically competent cells

o pET28b-fadD32 expression plasmid (kanamycin resistance)

e pGROY7 plasmid (chloramphenicol resistance) for chaperone co-expression
e Luria-Bertani (LB) broth and agar plates

» Kanamycin (50 pg/mL final concentration)

e Chloramphenicol (25 pg/mL final concentration)

 |sopropyl 3-D-1-thiogalactopyranoside (IPTG) (1 M stock solution)
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e Selenomethionine (SelMet) medium (for structural biology applications)
o L-arabinose (for pGRO7 chaperone expression induction)

1.2. Method:

Co-transform E. coli BL21(DE3) competent cells with pET28b-fadD32 and pGRO7 plasmids.

o Plate the transformed cells on LB agar plates containing kanamycin (50 pg/mL) and
chloramphenicol (25 pg/mL). Incubate overnight at 37°C.

 Inoculate a single colony into 50 mL of LB broth with the same antibiotics and grow overnight
at 37°C with shaking (200 rpm).

e The next day, inoculate 1.5 L of LB broth (or SelMet medium for selenomethionine labeling)
with the overnight culture. Add kanamycin (35 pg/mL) and chloramphenicol (25 pug/mL).

 Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches
1.0-1.2.

» Induce chaperone expression by adding L-arabinose to a final concentration of 0.5 mg/mL.
¢ Induce FadD32 expression by adding IPTG to a final concentration of 1 mM.

e Reduce the temperature to 25°C and continue to incubate overnight with shaking (200 rpm).
o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged FadD32

This protocol describes a two-step purification process involving Ni-NTA affinity
chromatography followed by size-exclusion (gel filtration) chromatography.[1]

2.1. Materials:

e Lysis Buffer: 50 mM HEPES pH 7.5, 500 mM NacCl, 5% glycerol, 10 mM imidazole, 1 mM
TCEP (tris(2-carboxyethyl)phosphine), 1 mM PMSF (phenylmethylsulfonyl fluoride), and
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DNase I.

Wash Buffer: 50 mM HEPES pH 7.5, 500 mM NacCl, 5% glycerol, 25 mM imidazole, 1 mM
TCEP.

Elution Buffer: 50 mM HEPES pH 7.5, 500 mM NacCl, 5% glycerol, 500 mM imidazole, 1 mM
TCEP.

Gel Filtration Buffer: 50 mM HEPES pH 7.5, 500 mM NacCl, 5% glycerol, 1 mM TCEP.
Ni-NTA agarose resin
HiPrep 26/60 Sephacryl S-200 HR gel filtration column (or equivalent)

SDS-PAGE reagents for analysis

2.2. Method:

Step 1: Cell Lysis and Ni-NTA Affinity Chromatography

Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

Wash the column with at least 10 column volumes of Wash Buffer to remove unbound
proteins.[1]

Elute the His-tagged FadD32 protein with Elution Buffer.[1]

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified
protein.

Step 2: Size-Exclusion (Gel Filtration) Chromatography

Pool the fractions containing FadD32 from the Ni-NTA purification.
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» Concentrate the pooled fractions if necessary.

e Load the concentrated protein onto a HiPrep 26/60 Sephacryl S-200 HR gel filtration column
pre-equilibrated with Gel Filtration Buffer.[1]

» Elute the protein with the same buffer at a constant flow rate.
o Collect fractions and analyze by SDS-PAGE for purity.

o Pool the fractions containing pure FadD32, concentrate, and store at -80°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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